2-Bromo-6-(2-chlorophenyl)-4-(trifluoromethyl)pyrimidine
Description
Properties
Molecular Formula |
C11H5BrClF3N2 |
|---|---|
Molecular Weight |
337.52 g/mol |
IUPAC Name |
2-bromo-4-(2-chlorophenyl)-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C11H5BrClF3N2/c12-10-17-8(5-9(18-10)11(14,15)16)6-3-1-2-4-7(6)13/h1-5H |
InChI Key |
NWLZEYHUCPJYQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NC(=N2)Br)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Pyrimidine Core Construction with Trifluoromethyl Group
The 4-(trifluoromethyl)pyrimidine core is typically synthesized starting from trifluoromethyl ketones or trifluoroacetic anhydride derivatives. One approach involves:
- Acylation of enol ethers or dimethyl acetals with trifluoroacetic anhydride in the presence of pyridine to form 4-(trifluoromethyl)pyrimidin-2(1H)-ones.
- Subsequent cyclocondensation with appropriate nitrogen sources such as urea or amidines to form the pyrimidine ring system.
This strategy yields 6-substituted-4-(trifluoromethyl)pyrimidin-2(1H)-ones, which are precursors for further functionalization.
Attachment of the 6-(2-chlorophenyl) Substituent
The 6-position substitution with 2-chlorophenyl is typically performed by nucleophilic aromatic substitution or cross-coupling reactions:
- Starting from 2-chloro-5-bromo-pyrimidine intermediates, reaction with 2-chlorophenyl organometallic reagents (e.g., boronic acids in Suzuki coupling) or direct substitution can install the 2-chlorophenyl group.
- Alternatively, 2-chloro-5-bromo-pyrimidine can be selectively functionalized at the 6-position by reaction with 2-chlorophenyl nucleophiles under basic conditions, often using sodium hydride as base in tetrahydrofuran at elevated temperature.
- Final purification is typically achieved by recrystallization from methanol or other suitable solvents.
Representative Synthetic Procedure
A representative synthetic route to this compound can be summarized as follows:
Analytical Data and Purification
- The final compounds are typically isolated as white to beige powders.
- Purification is commonly achieved by recrystallization from methanol or methanol/hexane mixtures.
- Characterization involves NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction to confirm substitution patterns and purity.
- Yields for the final steps range from 70% to over 90%, depending on reaction conditions and substrate purity.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Substitution Reactions
The bromine substituent at position 2 of the pyrimidine ring is a primary site for nucleophilic substitution. Analogous compounds (e.g., 2-bromo-4-chloro-6-(trifluoromethyl)pyrimidine) undergo such reactions under basic conditions to form derivatives with diverse functional groups.
Cross-Coupling Reactions
The bromine atom facilitates palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce aryl or heteroaryl groups. For example:
-
Suzuki-Miyaura coupling
Trifluoromethyl Group Reactivity
The trifluoromethyl (-CF₃) group at position 4 enhances the compound’s electron-withdrawing nature, influencing reactivity in electrophilic substitution reactions. While direct CF₃ substitution is rare, the group stabilizes intermediates in aromatic substitution processes.
Synthetic Pathways for Analogous Compounds
Key steps in synthesizing similar pyrimidine derivatives include:
-
Pyrimidine ring formation : Condensation of nitriles with amidines or guanidine derivatives.
-
Halogenation : Bromination or chlorination of precursors (e.g., 4-chlorobenzonitrile derivatives).
-
Trifluoromethylation : Introduction of CF₃ groups via trifluoromethylation reagents (e.g., CF₃I).
Biological Activity and Mechanism
While specific data for this compound are unavailable, analogous halogenated pyrimidines (e.g., 2-bromo-4-chloro-6-(trifluoromethyl)pyrimidine) interact with enzymes/receptors via:
-
Halogen bonding : Bromine and chlorine atoms enhance binding affinity.
-
CF₃ effects : Trifluoromethyl groups modulate lipophilicity and metabolic stability .
Analytical Techniques
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications, particularly in the development of pharmaceuticals targeting various diseases.
- Antimicrobial Activity : Research has shown that pyrimidine derivatives exhibit antimicrobial properties. For instance, compounds with trifluoromethyl substitutions have demonstrated effectiveness against various bacterial strains, including Mycobacterium tuberculosis . The presence of the trifluoromethyl group at the 4-position enhances the lipophilicity and biological activity of these compounds.
- Anti-Cancer Properties : Pyrimidines are known to play a crucial role in cancer treatment. The structure of 2-Bromo-6-(2-chlorophenyl)-4-(trifluoromethyl)pyrimidine allows it to interact with specific enzymes involved in cancer cell proliferation. Compounds derived from similar structures have been reported to inhibit key pathways in cancer cells, leading to reduced tumor growth .
- Inflammation and Pain Management : Some studies suggest that derivatives of this compound may act as anti-inflammatory agents. The trifluoromethyl group can influence receptor binding, potentially modulating inflammatory responses .
Organic Synthesis
The compound serves as an important intermediate in organic synthesis, particularly in the synthesis of more complex molecules.
- Synthesis of Heterocycles : this compound can be utilized to synthesize various heterocyclic compounds. Its bromine atom can participate in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups .
- Pharmaceutical Intermediates : The compound is often used as a building block in the synthesis of pharmaceutical intermediates. For example, it can be transformed into other biologically active pyrimidines that serve as precursors for drug development .
Structure-Activity Relationship Studies
Understanding the relationship between chemical structure and biological activity is crucial for drug design.
- Case Study on Trifluoromethyl Pyrimidinones : A study highlighted the importance of trifluoromethyl substitutions in enhancing biological activity against Mycobacterium tuberculosis. The structural modifications at specific positions significantly influenced both antimicrobial efficacy and cytotoxicity towards human cell lines .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-Bromo-6-(2-chlorophenyl)-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen and Substituent Position Variations
Table 1: Substituent Position and Halogen Effects
Key Observations :
Aromatic System Modifications
Table 2: Extended Aromatic Systems
Key Observations :
- Naphthalene-Substituted Analog : The naphthalene group increases the π-system size, enhancing stacking interactions in biological targets but raising molecular weight to 353.14 g/mol .
- Biphenyl Derivatives : Compounds like 4-(3-bromophenyl)-2-chloro-6-phenylpyrimidine exhibit higher density (predicted 1.473 g/cm³) and boiling point (499.5°C), suggesting stronger intermolecular forces .
Heterocyclic and Functional Group Variations
Table 3: Heterocyclic and Functional Group Modifications
Key Observations :
- Pyrazine-Substituted Analog : Introduction of a nitrogen-rich heterocycle (pyrazine) may alter hydrogen-bonding capacity and dipole interactions, impacting target selectivity .
- Dual CF₃ Groups : The additional trifluoromethyl group on the phenyl ring (371.08 g/mol) amplifies electron-withdrawing effects, which could stabilize negative charges in transition states during reactions .
Research Implications
- Drug Design : The parent compound’s 2-chlorophenyl group balances steric bulk and electronic effects, making it a versatile scaffold for kinase inhibitors or antimicrobial agents .
- Agrochemicals : Dichlorophenyl and naphthalene analogs show promise as herbicides due to enhanced lipid solubility and environmental stability .
- Synthetic Chemistry : Bromine at C2 facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while iodine permits radio labeling for tracer studies .
Biological Activity
2-Bromo-6-(2-chlorophenyl)-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that has garnered interest in medicinal chemistry and biological research due to its unique structural features and potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Molecular Characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C11H5BrClF3N2 |
| Molecular Weight | 337.52 g/mol |
| IUPAC Name | 2-bromo-4-(2-chlorophenyl)-6-(trifluoromethyl)pyrimidine |
| InChI Key | NWLZEYHUCPJYQG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C2=CC(=NC(=N2)Br)C(F)(F)F)Cl |
The presence of bromine, chlorine, and trifluoromethyl groups significantly influences the compound's reactivity and biological interactions, making it a valuable candidate for various applications in drug discovery and agrochemicals .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate the activity of these biological targets, leading to various pharmacological effects. The compound's halogen substituents enhance its binding affinity and selectivity towards these targets, which is crucial for its potential therapeutic applications .
Anticancer Properties
Research has indicated that pyrimidine derivatives exhibit significant anticancer activity. For instance, compounds with similar trifluoromethyl substitutions have been shown to inhibit the proliferation of cancer cells effectively. In particular, studies have reported that certain pyrimidine-based compounds displayed IC50 values in the nanomolar range against various cancer cell lines .
Enzyme Inhibition
The compound has been explored for its potential as an inhibitor of branched-chain amino acid transaminases (BCATs), which are critical in the metabolism of branched-chain amino acids and have implications in different cancer types. A related study identified a class of (trifluoromethyl)pyrimidinediones as potent dual inhibitors of BCAT1/2, demonstrating the relevance of trifluoromethyl substitutions in enhancing enzyme inhibition .
Case Studies
- Pyrimidine Derivatives Against Cancer :
- Antichlamydial Activity :
Q & A
Q. What are the optimal synthetic routes for 2-Bromo-6-(2-chlorophenyl)-4-(trifluoromethyl)pyrimidine, and how do reaction conditions influence yield?
The synthesis of halogenated pyrimidines typically employs cross-coupling reactions (e.g., Suzuki-Miyaura for aryl-aryl bonds) or nucleophilic substitution. For bromo- and chloro-substituted pyrimidines, stepwise functionalization is common:
- Step 1 : Introduce the trifluoromethyl group via radical trifluoromethylation or nucleophilic substitution using Cu-mediated reactions .
- Step 2 : Bromination at the 2-position using PBr₃ or NBS (N-bromosuccinimide) under controlled temperatures (0–25°C) to avoid over-halogenation .
- Step 3 : Attach the 2-chlorophenyl moiety via Pd-catalyzed cross-coupling.
Key Variables : Temperature, catalyst loading (e.g., Pd(PPh₃)₄), and solvent polarity (DMF or THF) significantly affect yields. Optimize via Design of Experiments (DoE) to resolve competing side reactions.
Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR : ¹H/¹³C NMR identifies substitution patterns; ¹⁹F NMR confirms trifluoromethyl group integrity .
- Mass Spectrometry (HRMS) : Validates molecular weight and halogen isotope patterns.
- X-Ray Crystallography : Resolves stereoelectronic effects of the trifluoromethyl and chloro groups on the pyrimidine ring. Single-crystal studies (e.g., Cu-Kα radiation, R-factor < 0.05) reveal bond-length distortions caused by electron-withdrawing substituents .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated, particularly in cross-coupling or nucleophilic substitution reactions?
- Kinetic Studies : Monitor intermediates via in situ IR or UV-Vis spectroscopy. For example, track Pd(0)/Pd(II) cycles in Suzuki couplings using time-resolved spectral analysis.
- Isotopic Labeling : Use deuterated solvents (e.g., DMF-d₇) to identify proton transfer steps in nucleophilic substitutions .
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states and activation energies for bromine displacement reactions .
Q. What computational strategies are recommended to predict the compound’s reactivity and electronic properties?
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies to assess susceptibility to electrophilic/nucleophilic attacks.
- Solvent Effects : Use COSMO-RS models to simulate solvation free energy in polar aprotic solvents (e.g., DMSO) .
- Non-Covalent Interactions : AIM (Atoms in Molecules) analysis identifies halogen bonding between bromine and aromatic systems .
Q. How should researchers resolve contradictions in reported data (e.g., divergent reaction yields or spectroscopic assignments)?
- Systematic Replication : Vary parameters (catalyst, solvent, temperature) while controlling moisture/oxygen levels.
- Advanced NMR Techniques : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in crowded spectra.
- Crystallographic Validation : Compare experimental X-ray data with Cambridge Structural Database entries to confirm bond angles and torsional strain .
Methodological and Safety Considerations
Q. What safety protocols are critical when handling this compound, given its halogenated and fluorinated groups?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for weighing and reactions .
- Waste Management : Halogenated waste must be segregated and treated with neutralizing agents (e.g., calcium hydroxide) before disposal .
- Spill Response : Absorb with vermiculite and place in a sealed container labeled for hazardous halogen disposal .
Q. How can researchers design biological activity studies for derivatives of this compound?
- Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., replacing Br with I or CF₃ with CH₃) and test against target enzymes (e.g., kinases).
- Docking Studies : Use AutoDock Vina to predict binding affinities with protein active sites, guided by the compound’s electron-deficient pyrimidine core .
Q. What solvent systems are optimal for studying its solubility and stability?
Q. How do fluorine substituents influence the compound’s electronic and steric properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
